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molecular formula C10H13NO3 B1396890 Ethyl 3-amino-5-methoxybenzoate CAS No. 915403-19-9

Ethyl 3-amino-5-methoxybenzoate

Cat. No. B1396890
M. Wt: 195.21 g/mol
InChI Key: VZABNGFENJWHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08815891B2

Procedure details

The compound (5.1 g, 23.1 mmol) prepared in step 2 was dissolved in ethyl acetate (50.0 ml), added with 10%-palladium (Pd) (100 mg). The resulting mixture was then stirred at room temperature for 24 hours in presence of hydrogen gas. After completion, 10%-palladium (Pd) was removed by celite-filter and the filtrate concentrated to dryness. The residue was purified by flash column chromatography (hexane:ethyl acetate=2:1) to obtain the title compound (4.36 g, yield: 96.8%, white solid).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three
Yield
96.8%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[C:12]([N+:14]([O-])=O)[CH:13]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7].[H][H]>C(OCC)(=O)C.[Pd]>[NH2:14][C:12]1[CH:11]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[CH:13]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7]

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
COC=1C=C(C(=O)OCC)C=C(C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion, 10%-palladium (Pd) was removed
FILTRATION
Type
FILTRATION
Details
by celite-filter
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (hexane:ethyl acetate=2:1)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)OCC)C=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.36 g
YIELD: PERCENTYIELD 96.8%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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